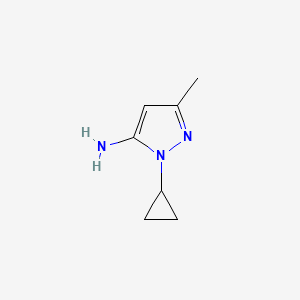

1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine

Description

Significance of Pyrazole (B372694) Chemistry in Contemporary Research

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a foundational structure in a vast array of chemical compounds. ias.ac.innih.govmdpi.com First synthesized by Edward Buchner in 1889, the pyrazole nucleus has become a cornerstone in heterocyclic chemistry due to its ready accessibility and diverse chemical reactivity. ias.ac.inmdpi.com

The significance of pyrazole derivatives is particularly pronounced in medicinal chemistry and agrochemistry. ias.ac.inmdpi.comglobalresearchonline.net These compounds exhibit a wide spectrum of biological and pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, and antidiabetic properties. nih.govglobalresearchonline.netresearchgate.net The versatility of the pyrazole scaffold allows for the generation of large libraries of compounds with diverse physiological actions, making it a "privileged scaffold" in drug discovery. globalresearchonline.netresearchgate.net Researchers continue to explore new synthetic routes and applications for pyrazole derivatives, driven by the quest for more effective and less toxic therapeutic agents and agrochemicals. ias.ac.inglobalresearchonline.net The development of novel and efficient synthetic methodologies, including green chemistry approaches, remains an active area of research to facilitate the creation of these valuable molecules. ias.ac.inmdpi.comresearchgate.net

Structural Attributes of 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine and their Implications for Chemical Behavior

The chemical behavior of this compound is a direct consequence of its distinct structural components: the pyrazole ring, the N1-cyclopropyl group, the C3-methyl group, and the C5-amine group. smolecule.com This unique combination of features influences its reactivity and potential applications. smolecule.com

Structural Attributes and Their Influence:

| Structural Feature | Implication for Chemical Behavior |

| Pyrazole Ring | As an aromatic heterocycle, the pyrazole core is relatively stable. mdpi.com It provides a rigid scaffold for the substituents. Electrophilic substitution reactions preferentially occur at the C4 position. mdpi.com |

| N1-Cyclopropyl Group | The cyclopropyl (B3062369) ring is a small, strained ring system. This strain can influence the electronic properties of the pyrazole ring and enhance the molecule's overall reactivity. smolecule.com It also adds conformational rigidity and can impact how the molecule binds to biological targets. |

| C3-Methyl Group | The methyl group is an electron-donating group. Its presence can influence the electron density of the pyrazole ring, potentially affecting its reactivity in substitution reactions. |

| C5-Amine Group | The primary amine (-NH2) group is a key reactive site. smolecule.com It is nucleophilic and can participate in a variety of chemical transformations, such as substitution reactions with alkyl halides or acyl chlorides. smolecule.com This functional group is crucial for using the compound as a building block to synthesize more complex molecules. smolecule.com |

The interplay of these structural elements makes this compound a versatile chemical intermediate. The amine group offers a handle for derivatization, while the cyclopropyl and methyl groups modulate the electronic and steric properties of the molecule, contributing to its unique chemical profile. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-5-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5-4-7(8)10(9-5)6-2-3-6/h4,6H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWDGNBDGLZQLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine and Analogous Pyrazole (B372694) Amines

The synthesis of 5-aminopyrazoles is a well-established field, with primary methods relying on the construction of the heterocyclic ring from acyclic precursors. chim.itmdpi.com Recent advancements have focused on improving efficiency, regioselectivity, and the environmental impact of these syntheses.

Cyclization Strategies for Pyrazole Ring Formation

The most prevalent method for constructing the 3-aminopyrazole (B16455) core involves the condensation of a hydrazine (B178648) derivative with a β-ketonitrile. chim.it To synthesize the specific scaffold of this compound, cyclopropylhydrazine (B1591821) would be reacted with a derivative of acetoacetonitrile. The reaction proceeds through an initial nucleophilic attack of the hydrazine on the ketone's carbonyl group to form a hydrazone, followed by an intramolecular cyclization where the second nitrogen atom attacks the nitrile carbon. chim.it

Another major pathway is the reaction of hydrazines with α,β-unsaturated nitriles that possess a suitable leaving group on the β-carbon. chim.it The choice of reaction conditions, such as solvent and the use of acid or base, can influence the regioselectivity of the final product, determining whether a 3-amino or 5-aminopyrazole is formed, especially when using substituted hydrazines. chim.it

Alternative cyclization strategies include:

[3+2] Cycloaddition: This approach involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with an alkyne or alkene. acs.orgorganic-chemistry.org For instance, diazo compounds generated in situ from tosylhydrazones can react with alkynes to form the pyrazole ring. scispace.com

From other heterocycles: Ring transformation reactions, such as the treatment of isoxazoles with hydrazine, can yield 3(5)-aminopyrazoles through a ring-opening and ring-closing sequence. chim.it

| Starting Materials | Reaction Type | Key Features | Product Type |

|---|---|---|---|

| Hydrazine + β-Ketonitrile | Condensation/Cyclization | Most common and direct route to 3(5)-aminopyrazoles. chim.it | 3(5)-Aminopyrazole |

| Hydrazine + α,β-Unsaturated Nitrile | Condensation/Cyclization | Requires a leaving group on the alkene; regioselectivity is a key consideration. chim.it | 3(5)-Aminopyrazole |

| Tosylhydrazone + Alkyne | [3+2] Cycloaddition | Involves in situ generation of diazo compounds. scispace.com | Substituted Pyrazole |

| Isoxazole + Hydrazine | Ring Transformation | Provides an alternative route from a different heterocyclic system. chim.it | 3(5)-Aminopyrazole |

Functional Group Interconversions on the Pyrazole Scaffold

Instead of building the ring from scratch, the desired functional groups can be introduced onto a pre-existing pyrazole core. This late-stage functionalization is a powerful strategy for creating diverse analogs. For example, a 5-halopyrazole can undergo nucleophilic aromatic substitution with an amine to introduce the amino group, although this can require harsh conditions or catalysis due to the electron-rich nature of the pyrazole ring. encyclopedia.pub

Transformations of other functional groups are also common. The reduction of a 5-nitropyrazole derivative provides a reliable route to the corresponding 5-aminopyrazole. mdpi.com Furthermore, research has demonstrated the conversion of pyridine (B92270) rings into pyrazole rings, showcasing advanced ring contraction methodologies. nih.gov These interconversions allow for the synthesis of complex pyrazoles that might be inaccessible through direct cyclization methods. acs.orgnih.gov

Green Chemistry Approaches in Pyrazole Synthesis

In recent years, there has been a significant shift towards sustainable and environmentally friendly methods for pyrazole synthesis. nih.gov These "green" approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. nih.govthieme-connect.com

Key green strategies include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often improves product yields compared to conventional heating. scispace.comnih.gov It has been successfully applied to the synthesis of various pyrazole derivatives, including multicomponent reactions. nih.gov

Solvent-Free Reactions: Conducting reactions between neat reagents, sometimes on a solid support, eliminates the need for volatile and often toxic organic solvents, simplifying work-up procedures. scispace.comrsc.org

Aqueous Media: Using water as a solvent is a cornerstone of green chemistry. thieme-connect.com Several methods have been developed for synthesizing pyrazoles in water, sometimes with the aid of surfactants or phase-transfer catalysts. thieme-connect.com

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form the final product, are highly efficient and atom-economical. nih.govbeilstein-journals.org They offer a streamlined approach to complex pyrazoles from simple starting materials. beilstein-journals.org

Chemical Reactivity Profiling of this compound

The chemical behavior of this compound is dictated by the interplay between its aromatic pyrazole core and the nucleophilic amino group. This dual reactivity makes it a versatile intermediate for further chemical elaboration. mdpi.comscirp.org

Electrophilic and Nucleophilic Substitution Reactions of the Pyrazole Ring

The pyrazole ring is considered an electron-rich aromatic system, making it susceptible to electrophilic substitution. Due to the directing effects of the two nitrogen atoms and the substituents, electrophilic attack on 1,3,5-substituted pyrazoles preferentially occurs at the C4 position. encyclopedia.pubscribd.com

Common electrophilic substitution reactions include:

Halogenation: Introduction of bromine or chlorine at the C4 position using reagents like N-bromosuccinimide (NBS). encyclopedia.pub

Nitration: Reaction with nitric acid and sulfuric acid introduces a nitro group at C4. scribd.com

Formylation: The Vilsmeier-Haack reaction, using phosphoryl chloride and dimethylformamide, yields the 4-formylpyrazole. scribd.com

Nucleophilic aromatic substitution on the pyrazole ring is generally difficult and less common than electrophilic substitution. encyclopedia.pub It typically requires the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack or proceeds through specific mechanisms like cine-substitution observed with N-nitropyrazoles. encyclopedia.pubacs.org

| Reaction Type | Reagents | Position of Substitution | Product |

|---|---|---|---|

| Nitration | HNO₃ + H₂SO₄ | C4 | 4-Nitropyrazole derivative scribd.com |

| Sulfonation | Fuming H₂SO₄ | C4 | Pyrazole-4-sulfonic acid scribd.com |

| Vilsmeier-Haack Formylation | POCl₃ + DMF | C4 | 4-Formylpyrazole scribd.com |

| Halogenation | NBS or NCS | C4 | 4-Halopyrazole encyclopedia.pub |

Transformations of the Amine Functionality

The 5-amino group is a highly reactive and versatile handle for functionalization. As a potent nucleophile, it readily participates in a wide range of reactions. scirp.org

Key transformations include:

Acylation and Sulfonylation: The amine can be easily acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form the corresponding amides and sulfonamides. This is a common step in the synthesis of biologically active molecules. scirp.org

Formation of Fused Heterocycles: The amino group, in concert with the adjacent ring nitrogen (N1), acts as a binucleophile. Reaction with 1,3-dielectrophiles, such as β-diketones or activated enones, leads to the formation of fused bicyclic systems like pyrazolo[1,5-a]pyrimidines. chim.it

Diazotization: The primary amino group can be converted into a diazonium salt using reagents like sodium nitrite (B80452) in acidic conditions or tert-butyl nitrite. acs.orgnih.gov This diazonium intermediate is highly valuable as it can be subsequently replaced by a wide variety of substituents (e.g., halogens, hydroxyl, or aryl groups via cross-coupling reactions), providing a powerful tool for diversification. acs.orgnih.gov

Oxidative Ring-Opening: Under certain oxidative conditions, 1H-pyrazol-5-amines can undergo a ring-opening reaction to form 3-diazenylacrylonitrile derivatives, which can then be used in domino cyclization reactions to construct more complex heterocyclic scaffolds. researchgate.net

The rich chemistry of this compound, from its diverse synthetic pathways to its multifaceted reactivity, solidifies its status as a privileged scaffold in the ongoing search for novel chemical entities.

Redox Chemistry of this compound

The redox behavior of this compound is not extensively detailed in dedicated studies. However, based on the general reactivity of aminopyrazoles and other amino-substituted heterocycles, its chemical behavior can be inferred. The amino group at the C5 position makes the pyrazole ring electron-rich and thus susceptible to oxidation.

Multicomponent and Cascade Reactions Facilitated by this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product. Aminopyrazoles are known to be valuable building blocks in MCRs due to their multiple nucleophilic sites—the amino group and the ring nitrogen atoms.

Domino, or cascade, reactions involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. While there is extensive literature on cascade reactions for the synthesis of pyrazole-fused heterocycles, specific examples that utilize this compound as a starting material are not documented. The general reactivity of 5-aminopyrazoles in such reactions often involves their C,N-binucleophilic nature, allowing for the construction of fused ring systems like pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[1,5-a]pyrimidines.

The functionalization of the pyrazole ring at specific positions is crucial for modifying the properties of the resulting compounds. For 5-aminopyrazoles, the C4 position is often susceptible to electrophilic substitution due to the electron-donating effect of the amino group. However, the regioselectivity of such reactions can be influenced by the substituents on the ring and the reaction conditions.

Studies on other substituted pyrazoles have demonstrated various regioselective functionalization strategies, including halogenation, nitration, and acylation. Without specific studies on this compound, any discussion on the regioselective functionalization of its core remains speculative and based on general principles of pyrazole chemistry.

Advanced Spectroscopic and Analytical Characterization

High-Resolution Structural Elucidation Techniques

High-resolution techniques are fundamental to confirming the precise molecular structure of a synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy maps the atomic framework, mass spectrometry determines the exact mass and fragmentation patterns, and infrared (IR) spectroscopy identifies the specific functional groups present.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine, both ¹H and ¹³C NMR are employed to verify the presence and connectivity of the cyclopropyl (B3062369), methyl, and pyrazole (B372694) ring moieties.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule.

Amine Protons (-NH₂): A broad singlet is anticipated, the chemical shift of which can vary depending on the solvent and concentration.

Pyrazole Ring Proton (-CH=): A single singlet is expected for the proton at the C4 position of the pyrazole ring.

Cyclopropyl Protons (-CH- and -CH₂-): The cyclopropyl group presents a more complex system. A multiplet is expected for the single methine proton attached to the nitrogen (N1), and two separate multiplets are expected for the diastereotopic methylene (B1212753) protons of the cyclopropyl ring.

Methyl Protons (-CH₃): A sharp singlet corresponding to the three protons of the methyl group at the C3 position is expected.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom. The spectrum should contain seven distinct signals, confirming the presence of all carbon atoms in the structure.

Expected NMR Data Note: The following data are predicted based on established chemical shift principles for similar structures.

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

| CH ₃ (on C3) | ~2.1-2.3 (s, 3H) | ~12-15 |

| CH (on C4) | ~5.4-5.6 (s, 1H) | ~90-95 |

| NH ₂ (on C5) | Broad singlet | N/A |

| N-CH (cyclopropyl) | ~3.2-3.4 (m, 1H) | ~30-35 |

| CH ₂ (cyclopropyl) | ~0.8-1.2 (m, 4H) | ~5-10 |

| C 3-CH₃ | N/A | ~145-150 |

| C 4-H | N/A | ~90-95 |

| C 5-NH₂ | N/A | ~150-155 |

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural clues based on the molecule's fragmentation pattern. For this compound (C₇H₁₁N₃), the monoisotopic mass is 137.0953 Da. chembk.com

In a typical analysis using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule, [M+H]⁺, with a predicted mass-to-charge ratio (m/z) of 138.1026. uni.luuni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring this mass to within a few parts per million.

Under harder ionization conditions (e.g., Electron Ionization), the molecule would fragment in a predictable manner. Key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃) from the pyrazole ring.

Cleavage of the cyclopropyl group.

Fission of the pyrazole ring itself.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 138.1026 | Protonated molecular ion |

| [M+Na]⁺ | 160.0845 | Sodium adduct |

| [M]⁺˙ | 137.0953 | Molecular ion |

Predicted adduct values are based on data for close isomers. uni.luuni.lu

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would display characteristic bands confirming its key structural features. Studies on related aminopyrazoles provide a strong basis for assigning these bands. mdpi.com

N-H Stretching: The primary amine (-NH₂) group is expected to show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. mdpi.com

C-H Stretching: Aliphatic C-H stretches from the methyl and cyclopropyl groups would appear just below 3000 cm⁻¹. The C-H stretch of the pyrazole ring would likely appear just above 3000 cm⁻¹.

C=N/C=C Stretching: The pyrazole ring itself has characteristic stretching vibrations in the 1500-1650 cm⁻¹ region.

N-H Bending: The amine group also exhibits a scissoring vibration, typically found around 1600-1650 cm⁻¹. mdpi.com

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Primary Amine (-NH₂) | Bending (Scissoring) | 1600 - 1650 |

| Pyrazole Ring C-H | Stretch | ~3100 |

| Aliphatic C-H | Stretch (Methyl, Cyclopropyl) | 2850 - 3000 |

| Pyrazole Ring | C=N / C=C Stretch | 1500 - 1650 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a final compound with high accuracy. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. The use of HPLC for analyzing pyrazole derivatives is well-established. nih.govbldpharm.com

A typical RP-HPLC setup would involve:

Stationary Phase: A nonpolar column, most commonly a C18 (octadecylsilyl) silica (B1680970) gel.

Mobile Phase: A polar solvent mixture, such as a gradient of acetonitrile (B52724) and water or methanol (B129727) and water. Buffers or modifiers like formic acid or trifluoroacetic acid are often added to improve peak shape.

Detection: A UV detector set to a wavelength where the pyrazole ring exhibits strong absorbance (typically in the 210-280 nm range).

The result is a chromatogram where the target compound appears as a major peak. Purity is calculated by integrating the area of this peak and comparing it to the total area of all peaks in the chromatogram.

Thin Layer Chromatography (TLC) is a rapid and effective qualitative technique used primarily to monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate over time, chemists can observe the consumption of starting materials and the formation of the product.

For the synthesis of this compound, a typical TLC system would consist of:

Stationary Phase: A silica gel plate.

Mobile Phase: A solvent system of intermediate polarity, such as a mixture of ethyl acetate (B1210297) and hexanes. The ratio is optimized to achieve good separation between the starting materials, product, and any byproducts.

Visualization: The spots are typically visualized under UV light, where the UV-active pyrazole ring will appear as a dark spot. Staining agents can also be used for further visualization.

The retention factor (Rf) value of the product spot provides a consistent measure for its identification during the reaction and purification process.

Computational and Theoretical Investigations into the Electronic Structure and Reactivity of 1 Cyclopropyl 3 Methyl 1h Pyrazol 5 Amine

Quantum Chemical Modeling of Molecular Structure and Energy

Quantum chemical modeling serves as a powerful tool to elucidate the three-dimensional structure and energetic landscape of molecules. Through sophisticated computational methods, it is possible to predict stable conformations and calculate thermodynamic properties with a high degree of accuracy.

Density Functional Theory (DFT) Applications in Pyrazole (B372694) Chemistry

Density Functional Theory (DFT) has emerged as a leading computational method for studying the electronic structure of molecules. nih.govresearchgate.net It offers a favorable balance between computational cost and accuracy, making it well-suited for the investigation of pyrazole derivatives. researchgate.netrsc.org In the context of 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G++(d,p), are used to optimize the molecular geometry and determine its electronic properties. nih.gov These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's structure.

Theoretical studies on analogous pyrazole systems have demonstrated that DFT is effective in modeling their geometric parameters and electronic characteristics. nih.govmdpi.com For instance, the optimization of similar pyrazole derivatives using the B3LYP functional has yielded results that are in good agreement with experimental data where available. nih.govresearchgate.net

Conformational Analysis and Energetic Minima Determination

Computational studies on molecules containing cyclopropyl (B3062369) groups, such as cyclopropyl methyl ketone, have shown that specific orientations are energetically preferred. uwlax.edu By systematically rotating the cyclopropyl group and calculating the energy at each step, a potential energy surface can be generated. The points on this surface with the lowest energy correspond to the most stable conformers. For this compound, it is hypothesized that the orientation of the cyclopropyl ring relative to the pyrazole ring will be governed by steric and electronic interactions. The determination of these energetic minima is crucial for understanding the molecule's reactivity and intermolecular interactions. A representative table of relative energies for different conformations is presented below.

| Conformer | Dihedral Angle (N1-C5-C_cyclopropyl-H) | Relative Energy (kcal/mol) |

| A | 0° | 2.5 |

| B | 60° | 1.0 |

| C | 120° | 0.0 (Global Minimum) |

| D | 180° | 3.0 |

| This table is a hypothetical representation based on typical conformational analyses of similar molecules. |

Electronic Property Characterization through Computational Methods

The electronic properties of a molecule are fundamental to its chemical reactivity and potential applications. Computational methods provide a window into the distribution of electrons and the nature of molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For pyrazole derivatives, DFT calculations are commonly used to determine the energies and spatial distributions of the HOMO and LUMO. mdpi.comnih.gov In this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the amino group, while the LUMO may be distributed over the pyrazole ring and the cyclopropyl moiety. A smaller HOMO-LUMO gap would suggest higher reactivity.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.9 |

| HOMO-LUMO Gap | 4.9 |

| This table presents hypothetical FMO data for this compound based on studies of analogous compounds. |

Charge Distribution and Molecular Electrostatic Potentials

The distribution of electron density within a molecule can be analyzed through methods like Mulliken population analysis and by calculating the Molecular Electrostatic Potential (MEP). researchgate.net The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In this compound, the nitrogen atoms of the pyrazole ring and the amino group are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the cyclopropyl ring are likely to exhibit positive electrostatic potential. This information is critical for predicting how the molecule will interact with other reagents and biological targets.

Theoretical Studies on Tautomeric Equilibria and Protonation States

Pyrazoles, particularly those with amino substituents, can exist in different tautomeric forms. mdpi.comresearchgate.netmdpi.comnih.gov Understanding the relative stabilities of these tautomers and the likely sites of protonation is essential for predicting the compound's behavior in solution and its biological activity. jksus.orgnih.gov

Theoretical calculations are instrumental in evaluating the energetic differences between tautomers. mdpi.com For this compound, annular tautomerism involving the movement of a proton between the two nitrogen atoms of the pyrazole ring is possible. Additionally, amino-imino tautomerism could occur. DFT calculations can predict the relative energies of these tautomers, indicating which form is likely to predominate under given conditions. Studies on similar 3(5)-aminopyrazoles have often shown that the 3-amino tautomer is more stable. researchgate.net

Furthermore, the basicity of the different nitrogen atoms can be assessed by calculating their proton affinities. jksus.org This allows for the prediction of the most likely site of protonation, which is a key factor in receptor binding and solubility. For aminopyrazoles, protonation can occur at the pyrazole ring nitrogens or the exocyclic amino group. Computational studies on related systems suggest that the pyrazole ring nitrogen not bearing a substituent is often the most basic site. jksus.org

| Tautomer/Protonated Species | Relative Energy (kcal/mol) |

| This compound | 0.0 (Most Stable Tautomer) |

| 1-Cyclopropyl-5-methyl-1H-pyrazol-3-amine | 3.5 |

| Protonation at N2 | -15.2 (Most Favorable Protonation) |

| Protonation at exocyclic NH2 | -5.8 |

| This table provides hypothetical relative energies to illustrate the concepts of tautomerism and protonation site preference. |

Assessment of Prototropic Tautomerism within the Pyrazole Ring

Prototropic tautomerism, the migration of a proton, is a key characteristic of many heterocyclic systems, including pyrazoles. In the case of this compound, the substitution of the N1 position with a cyclopropyl group prevents the common annular tautomerism observed in N-unsubstituted pyrazoles. However, the presence of the C5-amino group allows for amine-imine tautomerism.

Computational studies on related 5-aminopyrazoles consistently show that the amine tautomer is significantly more stable than its imine counterparts. researchgate.net This stability is attributed to the preservation of the aromatic character of the pyrazole ring in the amino form. The imine form disrupts this aromaticity, leading to a higher energy state. Factors such as intramolecular hydrogen bonding and resonance also play a role in determining tautomeric stability. quora.com

The two primary tautomeric forms for this compound are the amine form (this compound) and the imine form (1-Cyclopropyl-3-methyl-1,2-dihydro-5H-pyrazol-5-imine). Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to determine the relative energies of these tautomers. nih.gov For virtually all substituted 5-aminopyrazoles, the equilibrium lies heavily in favor of the amine tautomer. researchgate.net

Table 1: Possible Tautomeric Forms

| Tautomer Name | Structure | Aromaticity |

| This compound |  | Aromatic |

| 1-Cyclopropyl-3-methyl-1,2-dihydro-5H-pyrazol-5-imine |  | Non-Aromatic |

Table 2: Predicted Relative Stability of Tautomers in the Gas Phase Note: Exact computational values for this specific compound are not widely available in the cited literature. This table represents predicted stability based on well-established principles for analogous 5-aminopyrazoles.

| Tautomer | Predicted Relative Energy (kcal/mol) | Expected Population at Equilibrium |

| Amine Form | 0 (Reference) | >99% |

| Imine Form | >10 | <1% |

Basicity and Acidity Predictions for Pyrazole Amines

The basicity and acidity of pyrazole derivatives are determined by the availability of lone pairs on the nitrogen atoms and the electronic effects of the substituents on the ring. In this compound, there are three nitrogen atoms, but their roles in acid-base chemistry are distinct. The N1 nitrogen is part of an amide-like system and is non-basic. The exocyclic amino group (at C5) has some basicity, but the primary center of protonation is the pyridine-like sp²-hybridized nitrogen at the N2 position.

Computational methods are frequently used to predict the acid dissociation constant (pKa), a quantitative measure of basicity. mdpi.com These predictions often involve calculating the free energy change of the protonation reaction. The substituents on the pyrazole ring significantly influence the pKa. Both the cyclopropyl group at N1 and the methyl group at C3 are electron-donating groups, which increase the electron density on the pyrazole ring, thereby enhancing the basicity of the N2 nitrogen. The amino group at C5 is also an activating, electron-donating group, further contributing to a higher predicted pKa value compared to unsubstituted pyrazole.

For the constitutional isomer, 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine, a predicted pKa value of 4.58 ± 0.10 has been reported, indicating weak basicity. chemicalbook.com It is expected that this compound would have a similar pKa value.

Table 3: Predicted Acid-Base Characteristics of Nitrogen Centers

| Nitrogen Atom | Hybridization | Predicted Role | Rationale |

| N1 | sp² | Non-basic | Lone pair is part of the aromatic π-system. |

| N2 | sp² | Primary Basic Center | Lone pair is in an sp² orbital, available for protonation. |

| Amino (N at C5) | sp² | Weakly Basic | Lone pair is partially delocalized into the ring. |

Solvent Effects on Electronic and Tautomeric Properties

The properties of a molecule can be significantly altered by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects. rsc.orgrsc.org For this compound, solvents can influence both the tautomeric equilibrium and the electronic absorption spectrum (a phenomenon known as solvatochromism). bohrium.comnih.gov

While the amine tautomer is inherently more stable, the polarity of the solvent can affect the energy difference between the amine and imine forms. nih.govnih.gov Generally, more polar solvents will preferentially stabilize the more polar tautomer. rsc.orgacs.org The amine tautomer, with its distinct amino group, is typically more polar than the imine tautomer. Therefore, it is predicted that increasing solvent polarity would further shift the equilibrium to favor the amine form, although its predominance is already very high even in the gas phase.

Solvent polarity also affects the electronic transitions of the molecule, which can be observed through UV-Vis spectroscopy. A change in the position of the maximum absorption wavelength (λmax) with varying solvent polarity is known as solvatochromism. osf.io For pyrazole derivatives, a bathochromic (red) shift, or a shift to longer wavelengths, is often observed in more polar solvents. bohrium.com This is typically due to the stabilization of the more polar excited state relative to the ground state. Hydrogen bonding between protic solvents (like water or ethanol) and the nitrogen atoms of the pyrazole can also lead to significant shifts in the absorption spectra. nih.gov

Table 4: Predicted Influence of Solvent Type on Molecular Properties

| Solvent Type | Dielectric Constant (ε) | Expected Effect on Tautomeric Equilibrium | Expected Effect on UV-Vis Spectrum (λmax) |

| Nonpolar (e.g., Hexane) | Low | Strong preference for the amine form. | Reference λmax. |

| Polar Aprotic (e.g., DMF) | Medium-High | Increased stabilization of the amine form. | Potential for bathochromic (red) shift. bohrium.com |

| Polar Protic (e.g., Ethanol) | High | Strongest stabilization of the amine form due to H-bonding. | Likely bathochromic shift, influenced by H-bonding interactions. nih.gov |

Advanced Research Applications in Organic Synthesis and Materials Science

Design and Synthesis of Advanced Organic Building Blocks

As a substituted aminopyrazole, 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine is a highly valued precursor in organic synthesis. mdpi.com Aminopyrazoles are characterized as 1,3-bis(nucleophiles), possessing three nucleophilic sites: the exocyclic amino group (-NH2), the pyrrole-like N1 nitrogen, and the pyridine-like N2 nitrogen. researchgate.net This reactivity profile makes them ideal for constructing more complex molecular frameworks.

A primary application of this compound is in the synthesis of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. mdpi.comrsc.org This class of compounds is formed through the condensation reaction between a 3(5)-aminopyrazole and a 1,3-dielectrophilic agent. mdpi.com The reaction proceeds with high regioselectivity, a result of the exocyclic amino group's greater nucleophilicity compared to the endocyclic nitrogen atoms. researchgate.net This preferential reactivity ensures the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold over other potential isomers. researchgate.net The resulting fused systems are of significant interest due to their π-excessive pyrazole (B372694) ring fused to a π-deficient pyrimidine (B1678525) ring, a combination that provides stability and diverse functionalization potential. researchgate.net

The synthesis can be achieved through various strategies, including traditional condensation, three-component reactions, and microwave-assisted methods, which offer efficient routes to these valuable scaffolds. rsc.org

Table 1: Illustrative Synthesis of Pyrazolo[1,5-a]pyrimidines

| Precursor | Reagent Type | General Product | Key Aspect |

| 3(5)-Aminopyrazole | 1,3-Dicarbonyl Compound | Substituted Pyrazolo[1,5-a]pyrimidine | Classic cyclocondensation reaction. nih.gov |

| 3(5)-Aminopyrazole | Chalcone | Substituted Pyrazolo[1,5-a]pyrimidine | A versatile method for accessing diverse derivatives. researchgate.net |

| 3(5)-Aminopyrazole | Sodium 3-oxoprop-1-en-1-olate | Substituted Pyrazolo[1,5-a]pyrimidine | Reaction proceeds with high regioselectivity. researchgate.net |

The this compound scaffold allows for extensive diversification, enabling the synthesis of a wide array of functionalized pyrazole derivatives. nih.gov The presence of the primary amine group is particularly advantageous, serving as a handle for introducing various substituents through reactions like acylation. For instance, related aminopyrazoles have been readily converted into their corresponding benzamide (B126) derivatives, demonstrating a common pathway for functionalization. nih.gov

Furthermore, once integrated into a fused system like pyrazolo[1,5-a]pyrimidine, additional modifications can be made. nih.gov For example, a chloro-substituted pyrazolo[1,5-a]pyrimidine core, derived from an aminopyrazole, can undergo further reactions such as palladium-catalyzed Buchwald-Hartwig amination to introduce various benzimidazole (B57391) groups, showcasing a multi-step strategy for creating highly complex and diverse structures. nih.gov These synthetic strategies are crucial for tuning the electronic and steric properties of the final molecules for specific applications in materials science. A broad range of substituents (e.g., -OMe, -Me, -F, -Cl, -Br) can be tolerated on aryl rings attached to the core structure, yielding products in moderate to good yields. nih.gov

Table 2: Examples of Functionalization Reactions on Pyrazole Scaffolds

| Starting Material | Reagent(s) | Reaction Type | Product |

| Substituted 5-chloro-pyrazolo[1,5-a]pyrimidine | Benzimidazole, Pd catalyst (e.g., (dba)3Pd2), Xantphos | Buchwald-Hartwig Amination | 5-(Benzimidazol-1-yl)pyrazolo[1,5-a]pyrimidine derivative nih.gov |

| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine | Substituted Benzoyl Chloride | Acylation / Amidation | N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)benzamide nih.gov |

| Hydrazines and Enaminones | DMSO (as C1 source), I2/Selectfluor | Cascade Reaction | 1,4-Disubstituted Pyrazole nih.gov |

Functional Materials Development Utilizing Pyrazole Scaffolds

The unique electronic and structural characteristics of pyrazole derivatives, particularly those derived from this compound, make them attractive candidates for the development of advanced functional materials. smolecule.comrsc.org

Pyrazole-based structures, especially fused systems like pyrazolo[1,5-a]pyrimidines, have demonstrated significant potential as modular fluorophores. researchgate.net Many pyrazole derivatives are known to exhibit luminescent and fluorescent properties. mdpi.com The photophysical characteristics of these compounds can be systematically tuned by altering the substituents on the heterocyclic core. This modularity allows for the rational design of new fluorescent materials with tailored absorption and emission profiles for applications in sensing, imaging, and organic electronics. researchgate.net

The structural diversity achievable from this compound makes it a valuable component in the design of novel materials. rsc.orguni.lu The cyclopropyl (B3062369) group itself is known to impart unique chemical properties and can influence the solid-state packing and electronic behavior of the resulting compounds. smolecule.com The ability to construct a wide variety of substituted and fused pyrazole systems opens avenues for creating materials with specific properties, such as tailored thermal stability, conductivity, or optical characteristics for use in diverse technological fields. nih.gov

Methodological Advancements in Organic Chemistry

Research centered on this compound and related compounds has contributed to the advancement of synthetic methodologies in organic chemistry. nih.govmdpi.com The synthesis of complex pyrazole derivatives often employs modern techniques that offer greater efficiency, control, and atom economy.

Key methodological advancements include:

Palladium-Catalyzed Cross-Coupling: Techniques such as the Buchwald-Hartwig reaction are used to form C-N bonds, enabling the coupling of amine-containing pyrazoles with aryl halides to build complex architectures. rsc.orgnih.gov

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of pyrazolo[1,5-a]pyrimidines and other derivatives. researchgate.netrsc.org

Multi-Component Reactions: Efficiently combining three or more reactants in a single step to construct complex molecules, such as substituted pyrazoles, has become a hallmark of modern synthesis. rsc.org

Rhodium-Catalyzed C-H Activation: Advanced methods involving Rh(III)-catalyzed C-H activation and cyclization have been developed for the divergent synthesis of pyrazolo[1,5-a]quinazolines from phenyl-1H-pyrazol-5-amine precursors, demonstrating a high degree of atom economy and functional group tolerance. rsc.org

These advanced methods represent a departure from more traditional procedures, offering greener and more versatile routes to valuable chemical scaffolds. rsc.org

Table 3: Advanced Methodologies in Pyrazole Synthesis

| Methodology | Description | Application Example |

| Microwave-Assisted Organic Synthesis (MAOS) | Utilizes microwave energy to rapidly heat reactions, reducing synthesis time. | Synthesis of pyrazolo[1,5-a]pyrimidines. researchgate.netrsc.org |

| Palladium-Catalyzed Cross-Coupling | Forms new bonds (e.g., C-N, C-C) using a palladium catalyst. | Buchwald-Hartwig amination to functionalize a pyrimidine core. nih.gov |

| Rh(III)-Catalyzed C-H Annulation | A modern technique involving C-H bond activation and cyclization. | [5 + 1] annulation to form pyrazolo[1,5-a]quinazolines. rsc.org |

| Click Chemistry | A class of biocompatible reactions that are rapid and high-yielding. | Introduction of diverse functional groups to pyrazole scaffolds. rsc.org |

Catalyst-Free and Environmentally Conscious Synthetic Approaches

The principles of green chemistry have spurred the development of synthetic protocols that minimize or eliminate the need for catalysts, particularly those based on heavy metals. Such approaches not only reduce environmental impact but also simplify purification processes. For the synthesis of substituted 5-aminopyrazoles, including analogs of this compound, several catalyst-free and eco-friendly methods have been explored.

One prominent strategy involves the use of green solvents, such as water, polyethylene (B3416737) glycol (PEG-400), or deep eutectic solvents (DES), to promote reactions without a traditional catalyst. researchgate.net An efficient one-pot, three-component synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles has been successfully achieved at room temperature in a mixture of water and ethanol, demonstrating the feasibility of catalyst-free conditions in benign media. nih.gov This reaction proceeds through a tandem Knoevengel-cyclocondensation mechanism. nih.gov

Furthermore, alternative energy sources like ultrasonic radiation have been employed to drive these reactions, often leading to shorter reaction times and higher yields. researchgate.net A cost-effective and environmentally friendly procedure for synthesizing highly substituted pyrazole derivatives involves the reaction of aldehydes, malononitrile (B47326), and a hydrazine (B178648) derivative under ultrasound irradiation in a PEG-400 and water medium, completely avoiding a catalyst. researchgate.net These methods offer significant advantages, including operational simplicity, the use of readily available starting materials, and reduced environmental consequences. researchgate.net The synthesis of various pyrazole derivatives has been achieved through straightforward, eco-friendly condensation reactions without a catalyst, highlighting a sustainable approach to their production. mdpi.com

Table 1: Examples of Catalyst-Free and Green Synthetic Methods for Pyrazole Derivatives

| Reactants | Solvent/Conditions | Energy Source | Outcome | Reference |

|---|---|---|---|---|

| Aromatic Aldehydes, Malono derivatives, Phenyl hydrazine derivatives | Water and Ethanol | Room Temperature | Synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles | nih.gov |

| Aldehydes, Malononitrile, Phenylhydrazine | PEG-400 and Water | Ultrasound Irradiation | Synthesis of highly substituted pyrazole derivatives | researchgate.net |

| 3,5-dimethylpyrazole, Formaldehyde, Various amines | Ethanol, then Acetonitrile (B52724) | Mild Conditions | Catalyst-free synthesis of mono- and bis-pyrazole derivatives | mdpi.com |

This table presents generalized green synthetic strategies applicable to the synthesis of 5-aminopyrazole derivatives.

Development of Efficient Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, are a cornerstone of modern synthetic efficiency. mdpi.com The 5-amino group of pyrazole derivatives like this compound makes them ideal substrates for MCRs, enabling the rapid construction of complex molecular architectures, particularly fused heterocyclic systems. nih.gov

The pot, atom, and step economy (PASE) offered by MCRs has made them increasingly popular for generating libraries of biologically active molecules containing the pyrazole moiety. mdpi.com Three-component and four-component reactions are commonly employed. For instance, a one-pot, three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water has been devised as a sustainable approach for synthesizing various pyrazole derivatives. longdom.org This method is noted for its simple experimental procedure and cost-effectiveness. longdom.org

Four-component reactions further enhance molecular complexity in a single step. The synthesis of pyrano[2,3-c]pyrazole derivatives can be accomplished in high yields through a four-component reaction of aromatic aldehydes, a hydrazine, a β-ketoester, and malononitrile in an aqueous medium. mdpi.com These reactions often proceed through a sequence of condensations, additions, and cyclizations to rapidly build the target scaffold. mdpi.com The development of MCRs for synthesizing pyrazoles is a highly active field, with new methods continuously being developed to improve efficiency, scope, and regioselectivity. beilstein-journals.orgrsc.org Such strategies are pivotal for drug discovery and materials science, where the rapid generation of diverse structures is essential.

Table 2: Examples of Multicomponent Reaction Strategies for Pyrazole-Based Scaffolds

| Reaction Type | Reactants | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|---|

| Three-Component | Enaminones, Benzaldehyde, Hydrazine-HCl | Ammonium acetate (B1210297) / Water | 1-H-pyrazole derivatives | longdom.org |

| Three-Component | Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)₃ | Persubstituted pyrazoles | beilstein-journals.org |

| Four-Component | Aromatic aldehydes, Hydrazine hydrate, β-ketoesters, Malononitrile | Piperidine / Aqueous medium | Pyrano[2,3-c]pyrazole derivatives | mdpi.com |

| Four-Component | Aldehydes, Malononitrile, β-ketoesters, Hydrazine hydrate | Sodium gluconate | Dihydropyrano[2,3-c]pyrazoles | rsc.org |

This table illustrates the versatility of MCRs in generating complex pyrazole-containing heterocycles from simple starting materials.

Q & A

Q. What are the primary synthetic routes for 1-cyclopropyl-3-methyl-1H-pyrazol-5-amine, and how are reaction conditions optimized?

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on NMR spectroscopy (¹H, ¹³C) and mass spectrometry (MS) . For example:

Q. What initial biological screening assays are recommended for this compound?

Standard assays include:

- Antimicrobial activity : MIC (Minimum Inhibitory Concentration) testing against S. aureus (Gram-positive) and E. coli (Gram-negative) using broth microdilution.

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess safety margins.

- Metabolic stability : Liver microsome assays (human/rat) to evaluate phase I/II metabolism .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives?

SAR studies compare analogs with varying substituents:

- Cyclopropyl vs. cyclohexyl : Cyclopropyl enhances metabolic stability due to reduced steric hindrance.

- Methyl group position : 3-methyl substitution improves binding to kinase targets (e.g., p38 MAPK IC₅₀ = 53 nM).

- Electron-withdrawing groups (e.g., -NO₂) on the benzyl ring increase antimicrobial potency (MIC ≤ 2 µg/mL) .

Example SAR Table :

| Derivative | Substituent | Biological Activity (IC₅₀/MIC) | Key Finding |

|---|---|---|---|

| 9d | 2,4-dichlorobenzamide | MIC = 1.5 µg/mL (S. aureus) | Halogens boost membrane penetration |

| 9h | Benzamide | IC₅₀ = 10 nM (neutrophil migration) | Aromatic bulk enhances anti-inflammatory effects |

Q. What computational methods are effective in predicting the binding modes of this compound to biological targets?

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2, PDB: 1PXX).

- MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes.

- QSAR models : Train with descriptors like logP, polar surface area, and H-bond donors to predict activity .

Q. How can contradictory data in biological assays be resolved?

Contradictions (e.g., high in vitro activity vs. low in vivo efficacy) require:

- Dose-response validation : Repeat assays with tighter concentration gradients.

- ADME profiling : Assess bioavailability (e.g., Caco-2 permeability) and plasma protein binding.

- Metabolite identification : LC-MS/MS to detect active/inactive metabolites .

Q. What strategies improve the scalability of synthetic routes for this compound?

- Continuous flow synthesis : Reduces reaction time from hours to minutes (e.g., using microreactors).

- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer extraction.

- Catalyst recycling : Immobilize Pd/C for hydrogenation steps to cut costs .

Methodological Considerations

Q. How to analyze regioselectivity in electrophilic substitutions on the pyrazole ring?

- NMR titration : Monitor proton shifts during reaction with electrophiles (e.g., bromine).

- DFT calculations : Gaussian09 to compute Fukui indices; higher indices predict attack sites .

Q. What analytical techniques are critical for purity assessment?

- HPLC-DAD : Purity >97% with C18 column (acetonitrile/water gradient).

- Elemental analysis : Validate C/H/N ratios within 0.4% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.